REACTION_CXSMILES
|
[CH3:1][CH:2]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]=[C:9]1[CH:14]=[CH:15][C:16]([C:18](OCC#N)=[O:19])=[CH:17][N:8]1[C:7]2=[O:24])[CH3:3].[N:25]1([CH:30](N)[CH2:31][CH2:32][CH3:33])[CH:29]=[CH:28][N:27]=[CH:26]1.C[N:36](C)C=O>O>[N:25]1([CH2:30][CH2:31][CH2:32][CH2:33][NH:36][C:18]([C:16]2[CH:15]=[CH:14][C:9]3[N:8]([CH:17]=2)[C:7](=[O:24])[C:6]2[C:11](=[CH:12][CH:13]=[C:4]([CH:2]([CH3:3])[CH3:1])[CH:5]=2)[N:10]=3)=[O:19])[CH:29]=[CH:28][N:27]=[CH:26]1
|
Name
|
cyanomethyl 2-(1-methylethyl)-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylate
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
CC(C)C=1C=C2C(N3C(=NC2=CC1)C=CC(=C3)C(=O)OCC#N)=O
|
Name
|
(1H-imidazol-1-yl)butanamine
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
N1(C=NC=C1)C(CCC)N
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the crude precipitate was recrystallized from acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)CCCCNC(=O)C=1C=CC2=NC3=CC=C(C=C3C(N2C1)=O)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.41 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |